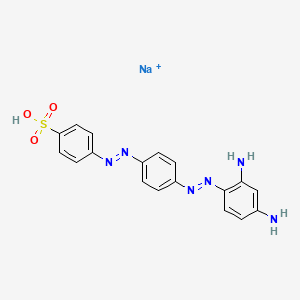
Pontamine Brown D3G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pontamine Brown D3G is a synthetic dye commonly used in various industrial applications, particularly in the textile industry. It is known for its ability to produce a brown color on fabrics and other materials. This compound is part of the direct dye class, which means it can be applied directly to the substrate without the need for a mordant.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pontamine Brown D3G typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic or neutral pH and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent dye quality. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form.
化学反应分析
Types of Reactions: Pontamine Brown D3G can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically require catalysts or specific reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other simpler compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Pontamine Brown D3G has several applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用机制
The mechanism by which Pontamine Brown D3G exerts its effects involves the interaction of its aromatic rings and azo groups with the substrate. The dye molecules form strong bonds with the fibers, resulting in a stable coloration. The molecular targets include the hydroxyl and amino groups present in the fibers, which interact with the dye through hydrogen bonding and van der Waals forces.
相似化合物的比较
Pontamine Fast Scarlet 4BS: Another direct dye used for staining cellulose and visualizing cell wall architecture.
Congo Red: A direct dye used for staining amyloid fibrils in biological tissues.
Calcofluor White: A fluorescent dye used for staining cellulose and chitin in biological samples.
Uniqueness of Pontamine Brown D3G: this compound is unique in its ability to produce a distinct brown color, which is not commonly achieved with other direct dyes. Its specific chemical structure allows for strong interactions with various substrates, making it a versatile dye for multiple applications.
属性
CAS 编号 |
6492-56-4 |
|---|---|
分子式 |
C18H16N6NaO3S+ |
分子量 |
419.4 g/mol |
IUPAC 名称 |
sodium;4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H16N6O3S.Na/c19-12-1-10-18(17(20)11-12)24-23-14-4-2-13(3-5-14)21-22-15-6-8-16(9-7-15)28(25,26)27;/h1-11H,19-20H2,(H,25,26,27);/q;+1 |
InChI 键 |
UELTZRDWIWVJSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C(C=C3)N)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


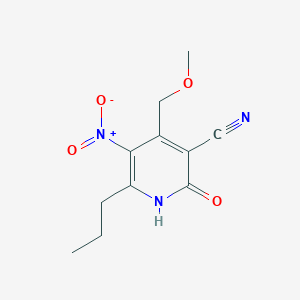
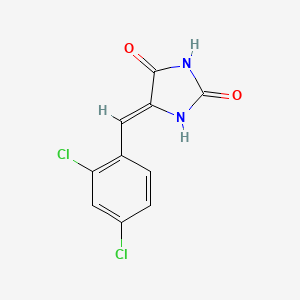
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
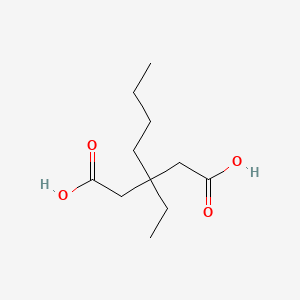
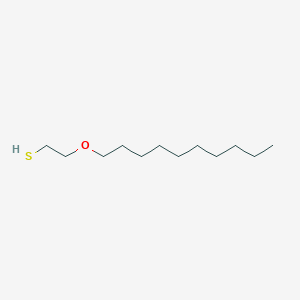
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

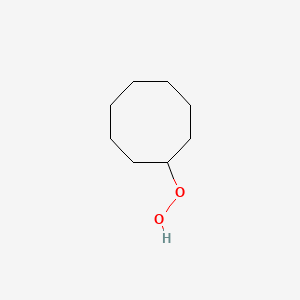
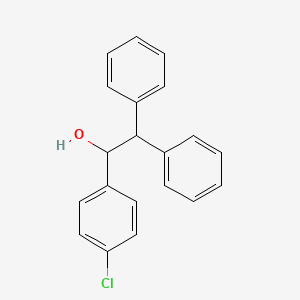
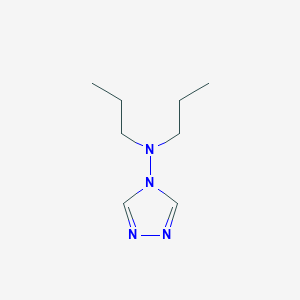
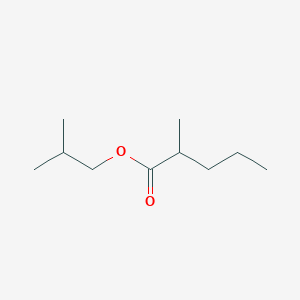
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
